molecular formula C13H17N3 B12878875 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine CAS No. 651024-39-4

1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B12878875
CAS No.: 651024-39-4
M. Wt: 215.29 g/mol
InChI Key: MFSOUDARVZQLKG-UHFFFAOYSA-N
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Description

1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both piperidine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production, focusing on cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms in the piperidine and pyridine rings can act as nucleophiles.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce fully saturated derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined piperidine and pyridine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

651024-39-4

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-(1-methylpiperidin-3-yl)pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C13H17N3/c1-15-8-3-5-12(10-15)16-9-6-11-4-2-7-14-13(11)16/h2,4,6-7,9,12H,3,5,8,10H2,1H3

InChI Key

MFSOUDARVZQLKG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)N2C=CC3=C2N=CC=C3

Origin of Product

United States

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